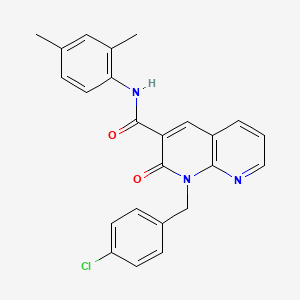

1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with various primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Further modification of these compounds by creating 4-N-[2-(dimethylamino)ethyl]carboxamides has demonstrated significant growth inhibitory properties against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some of these compounds have shown potent cytotoxicity with IC50 values less than 10 nM. In vivo testing against colon 38 tumors in mice indicated that a single dose of certain derivatives, such as the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, was curative .

An extension of this synthesis method has broadened the range of 2-substituents, maintaining the potent cytotoxicity against murine P388 leukemia and LLTC. The 2-(4-fluorophenyl) derivative, in particular, demonstrated increased potency over the previously reported 2-methyl analogue, with a single dose of 1.8 mg/kg proving curative in vivo against subcutaneous colon 38 tumors in mice .

Molecular Structure Analysis

The molecular structures of related compounds, specifically N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (with X = 2 and 4), have been characterized by extensive intramolecular hydrogen bonds. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, which result in 14-membered rings with an R2(2)(14) motif. The heterocyclic thiazine rings in these structures adopt half-chair conformations. Although these compounds are not the exact molecule , they provide insight into the potential structural characteristics and stability conferred by intramolecular hydrogen bonding in chlorophenyl carboxamide derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The initial reaction to form the benzo[b][1,6]naphthyridine-4-carboxylic acids, followed by the creation of carboxamides, is a key step that influences the cytotoxic properties of the final products. The ability to introduce a wide range of 2-substituents allows for the fine-tuning of these properties, as evidenced by the varying cytotoxic potencies and in vivo efficacies against cancer cell lines and tumors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-chlorobenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are not detailed in the provided papers, the general properties of carboxamide derivatives of benzo[b][1,6]naphthyridines can be inferred. These compounds are likely to have significant lipophilicity due to their aromatic and heterocyclic components, which may contribute to their ability to interact with biological membranes and targets. The presence of chloro and methyl groups can influence the electron distribution and steric effects, potentially affecting the binding affinity and reactivity of these molecules .

Applications De Recherche Scientifique

Cytotoxic Activities

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines has demonstrated potent cytotoxic properties against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds, with IC(50) values less than 10 nM in some cases, have shown promise in in vivo models against colon tumors in mice, suggesting a potential role in cancer therapy and pharmacological research (Deady et al., 2003).

Antibacterial Agents

The synthesis and evaluation of pyridonecarboxylic acids and their analogues, including those structurally similar to the subject compound, have revealed significant antibacterial activity. These studies focus on the development of new antibacterial agents, highlighting the compound's potential application in combating bacterial infections (Egawa et al., 1984).

Synthesis Methodologies

Innovative synthesis techniques for naphthyridine derivatives, including those with carboxamide functionalities, have been developed to streamline the production of these complex molecules. These methodologies are crucial for facilitating research and development in medicinal chemistry and related fields (Kobayashi et al., 2009).

Molecular Switches and Atropisomerism

Studies on specific naphthyridine derivatives have uncovered unique chemical behaviors, such as pH-dependent atropisomer bond rotation, suggesting potential applications as chiral molecular switches. This research opens up new avenues for developing write-protectable molecular systems with applications in molecular electronics and pharmacology (Welch et al., 2008).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-15-5-10-21(16(2)12-15)27-23(29)20-13-18-4-3-11-26-22(18)28(24(20)30)14-17-6-8-19(25)9-7-17/h3-13H,14H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPMNBIPAPZDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)